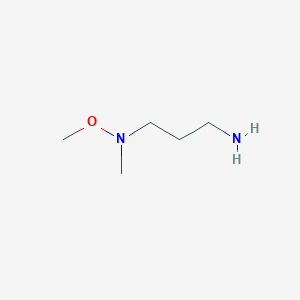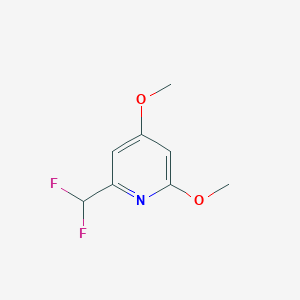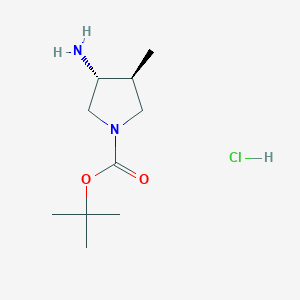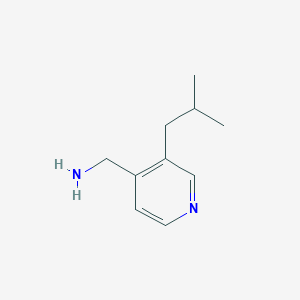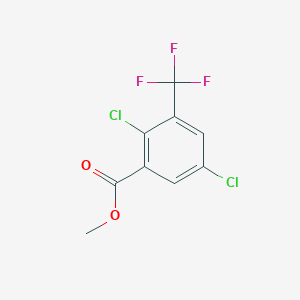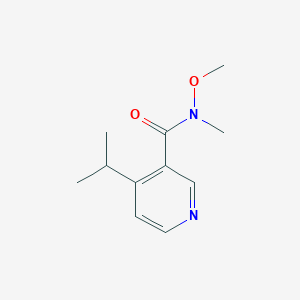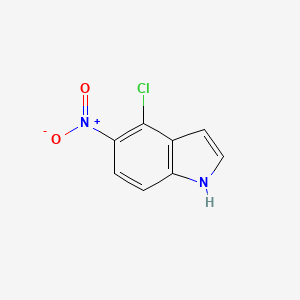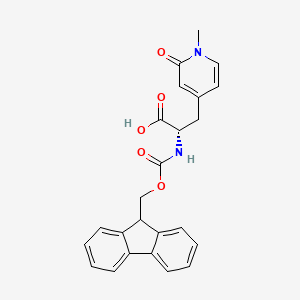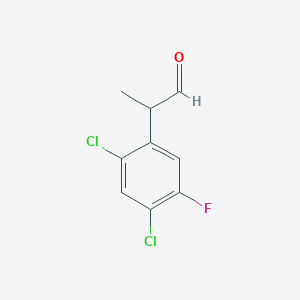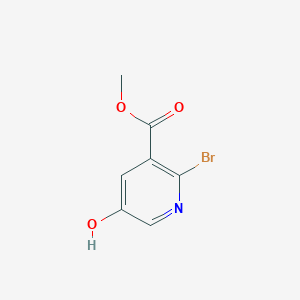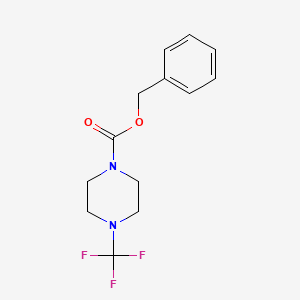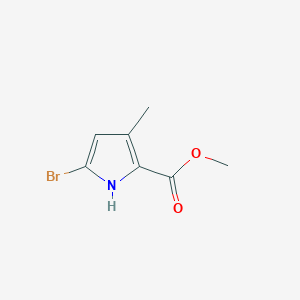
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methyl-1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
化学反応の分析
Types of Reactions
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of methyl 3-methyl-1H-pyrrole-2-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are oxidized pyrrole derivatives, such as pyrrole-2-carboxylic acids.
Reduction Reactions: The primary product is methyl 3-methyl-1H-pyrrole-2-carboxylate.
科学的研究の応用
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to certain enzymes and receptors . Additionally, the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
類似化合物との比較
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and binding properties.
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-pyrrole-2-carboxylic acid: The carboxylic acid group instead of the ester group can lead to different solubility and reactivity profiles.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties .
特性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2/c1-4-3-5(8)9-6(4)7(10)11-2/h3,9H,1-2H3 |
InChIキー |
NEWGHXIOMVCMHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


